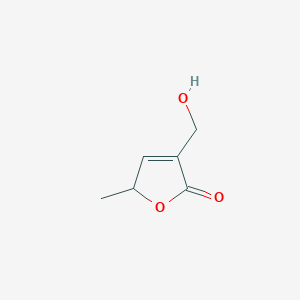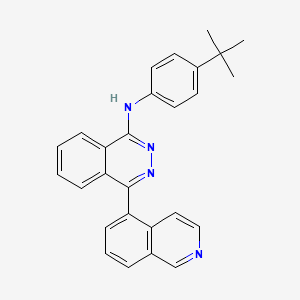![molecular formula C7H13N3OSi B12904889 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- CAS No. 56653-26-0](/img/structure/B12904889.png)
4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- is a chemical compound with the molecular formula C10H21N3OSi2 and a molecular weight of 255.4642 . This compound is also known by other names such as O2,N4-Bis(trimethylsilyl)cytosine and Bis(trimethylsilyl)cytosine . It is a derivative of cytosine, a nucleobase found in DNA and RNA, where the hydrogen atoms are replaced by trimethylsilyl groups.
Vorbereitungsmethoden
The synthesis of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- typically involves the reaction of cytosine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of nucleoside analogs.
Biology: This compound is used in the study of nucleic acid interactions and modifications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- involves its interaction with nucleic acids. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with DNA and RNA, potentially inhibiting the replication of viruses or the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- is similar to other trimethylsilyl derivatives of nucleobases, such as:
- 2,4-Bis(trimethylsilyl)cytosine
- O,N-Bis(trimethylsilyl)cytosine
- Cytosine, N,O-2TMS
What sets 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- apart is its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
CAS-Nummer |
56653-26-0 |
|---|---|
Molekularformel |
C7H13N3OSi |
Molekulargewicht |
183.28 g/mol |
IUPAC-Name |
2-trimethylsilyloxypyrimidin-4-amine |
InChI |
InChI=1S/C7H13N3OSi/c1-12(2,3)11-7-9-5-4-6(8)10-7/h4-5H,1-3H3,(H2,8,9,10) |
InChI-Schlüssel |
IYNXGFXDGYCEIX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=NC=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

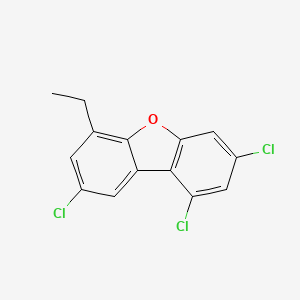

![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
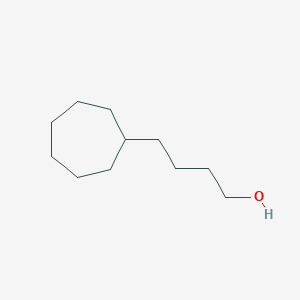
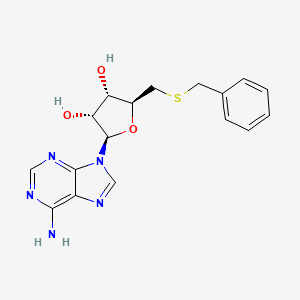
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
